molecular formula C12H10N2S2 B2687341 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide CAS No. 478246-69-4

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide

Cat. No.: B2687341
CAS No.: 478246-69-4
M. Wt: 246.35
InChI Key: RXSNAQZRAYFRHK-UHFFFAOYSA-N
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Description

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiochromeno-pyrimidine core, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-7-2-3-10-9(4-7)11-8(6-16-10)5-13-12(15)14-11/h2-5H,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSNAQZRAYFRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=C2NC(=S)N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322067
Record name 9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824367
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478246-69-4
Record name 9-methyl-1,5-dihydrothiochromeno[4,3-d]pyrimidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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